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Compound of Interest

Compound Name: LH708

Cat. No.: B14764352 Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of LH708

Introduction
LH708, also known as L-cystine bis(N'-methylpiperazide), is a potent, orally active inhibitor of

L-cystine crystallization developed for the treatment of cystinuria.[1] Cystinuria is a rare genetic

disorder characterized by the abnormal transport of L-cystine and dibasic amino acids in the

kidneys and small intestine.[2][3][4] This leads to high concentrations of L-cystine in the urine,

which, due to its low solubility, crystallizes and forms recurrent kidney stones.[2][3] LH708 was

developed to be a more stable and effective alternative to earlier L-cystine crystallization

inhibitors, such as L-cystine dimethyl ester (CDME).[1][2][5] The European Medicines Agency

(EMA) has granted LH708 an orphan drug designation for the treatment of cystinuria.[6]

Discovery and Design Principle
The development of LH708 was predicated on the principle of crystal growth inhibition.

Researchers sought to create a molecule that could mimic L-cystine and bind to the growing

crystal lattice, thereby preventing the addition of further L-cystine molecules.[2] This approach

was inspired by earlier work on L-cystine methyl esters.[2][5] The design of LH708 focused on

improving the stability and inhibitory potency of these initial lead compounds.[2] Structure-

activity relationship studies revealed that the free α-amino groups and the central disulfide

bond of the L-cystine diamide structure are essential for optimal inhibitory activity.[7]
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LH708 functions as a direct inhibitor of L-cystine crystallization.[1] It is believed to attach to the

surface of L-cystine crystals, sterically blocking the integration of additional L-cystine molecules

and thus halting crystal growth.[2] This is a physical mechanism of inhibition rather than a

complex biological signaling pathway.
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Mechanism of LH708 in inhibiting L-cystine crystal growth.

Quantitative Data
The following table summarizes the key quantitative data for LH708 and its major metabolite.
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Parameter Value Species Notes

EC50 (Crystallization

Inhibition)
59.8 ± 7.2 nM In vitro

120-fold more potent

than CDME.[5][6]

Oral Bioavailability

(Parent LH708)
2.3% Mouse

Slc3a1 knockout

mouse model of

cystinuria.[7]

Oral Bioavailability

(Metabolite LH1727)
25% Mouse

Slc3a1 knockout

mouse model of

cystinuria.[7]

Combined Oral

Bioavailability
18% Mouse

Slc3a1 knockout

mouse model of

cystinuria.[7]

Plasma Half-life

(Parent LH708)
~10 minutes Mouse

Plasma Half-life

(Metabolite LH1727)
1 hour Mouse

Urinary Concentration

Micromolar

concentrations of

LH708 and its

metabolite found 24

hours after

administration.[7]

Mouse

Experimental Protocols
Synthesis of LH708 (L-cystine bis(N'-methylpiperazide))
The synthesis of LH708 is a two-step process involving amidation followed by deprotection.[1]

[7]
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Start: N,N'-bis(tert-butoxycarbonyl)-L-cystine

Amidation with 1-methylpiperazine
Reagents: HOAt, EDC, DIEA

Solvent: DMF

Intermediate:
N,N'-bis(tert-butoxycarbonyl)-L-cystine bis(N'-methylpiperazide)

Boc Deprotection
Reagent: 4 M HCl in 1,4-dioxane

Solvent: Dichloromethane

Final Product: LH708
(L-cystine bis(N'-methylpiperazide))

Click to download full resolution via product page

Workflow for the synthesis of LH708.

Step 1: Amidation

To a solution of N,N′-bis(tert-butoxycarbonyl)-L-cystine (20 mmol) in dimethylformamide

(DMF), add 1-hydroxy-7-azabenzotriazole (HOAt, 52.0 mmol), 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC, 52.0 mmol), 1-methylpiperazine (40.0 mmol), and

N,N-diisopropylethylamine (DIEA, 100 mmol).[1]

Stir the reaction mixture at room temperature overnight.[1]

Add cold water and extract the solution with dichloromethane three times.[1]

Wash the combined organic extracts with brine, dry over MgSO4, filter, and concentrate.[1]
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Purify the residue by flash silica gel chromatography to yield N,N′-bis(tert-butoxycarbonyl)-L-

cystine bis(N′-methylpiperazide).[1]

Step 2: Deprotection

Dissolve the purified intermediate (8.60 mmol) in dichloromethane at 0 °C.[1]

Add 4 M HCl in 1,4-dioxane (51.6 mmol) and stir the reaction mixture at room temperature

for 2 hours.[1]

Collect the resulting solid precipitate by filtration, rinse with cold ether, and dry in a vacuum

oven to yield LH708.[1]

In Vitro L-cystine Crystallization Inhibition Assay
This protocol is used to determine the half-maximal effective concentration (EC50) of LH708.

Prepare a 2.9 mM supersaturated solution of L-cystine in water.[5][8]

Add varying concentrations of LH708 to the L-cystine solution.

Incubate the solutions at room temperature for 72 hours.[5][8]

Measure the remaining dissolved L-cystine concentration or the amount of precipitated L-

cystine.

Calculate the EC50 value, which is the concentration of LH708 that inhibits L-cystine

crystallization by 50%.[6]

Pharmacokinetic Analysis in a Mouse Model
This protocol outlines the in vivo evaluation of LH708.

Utilize a Slc3a1 knockout mouse model, which mimics cystinuria.[7]

Administer a single dose of LH708 (e.g., 150 µmol/kg) via oral gavage (p.o.) or intravenous

(i.v.) injection.[7][9]

Collect blood samples at various time points after administration.
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Separate plasma and analyze the concentrations of LH708 and its major metabolite

(LH1727) using a suitable analytical method like LC-MS/MS.

Collect urine samples over a 24-hour period and measure the concentrations of LH708 and

its metabolite.[7][9]

Calculate pharmacokinetic parameters, including bioavailability and half-life, from the plasma

concentration-time data.[7]

Conclusion
LH708 is a promising therapeutic candidate for the management of cystinuria. Its rational

design has led to a significant improvement in potency over previous L-cystine crystallization

inhibitors. The detailed understanding of its synthesis, mechanism of action, and

pharmacokinetic profile provides a solid foundation for its ongoing preclinical and potential

future clinical development. The direct, physical inhibition of crystal growth represents a novel

and targeted approach to preventing stone formation in patients with this debilitating genetic

disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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